Picloram

描述

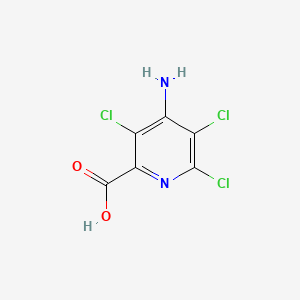

Structure

3D Structure

属性

IUPAC Name |

4-amino-3,5,6-trichloropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3N2O2/c7-1-3(10)2(8)5(9)11-4(1)6(12)13/h(H2,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQVFXUMIDALNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NC(=C1Cl)Cl)C(=O)O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3N2O2 | |

| Record name | PICLORAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18195 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PICLORAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1246 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021160 | |

| Record name | Picloram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Picloram appears as fine beige crystals or white powder. Odor of chlorine. (NTP, 1992), Colorless to white crystals with a chlorine-like odor. [herbicide]; [NIOSH], COLOURLESS CRYSTALS OR WHITE POWDER WITH CHARACTERISTIC ODOUR., Fine beige crystals or white powder with a chlorine-like odor., Colorless to white crystals with a chlorine-like odor. [herbicide] | |

| Record name | PICLORAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18195 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Picloram | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/601 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PICLORAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1246 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PICLORAM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/301 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Picloram | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0514.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NIOSH, 2023), decomposes, Decomposes | |

| Record name | PICLORAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18195 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PICLORAM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/301 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Picloram | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0514.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

Tordon 22k: 46 °C toc; tordon 101 mixture--combustible with an toc flash point of 35 °C; Tordon 155 mixture--104 °C coc /Tordon/ | |

| Record name | PICLORAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1151 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 0.1 mg/mL at 68 °F (NTP, 1992), In water, 430 mg/L at 25 °C, Organic solvents g/100 mL at 25 °C: acetone 1.98; acetonitrile 0.16; benzene 0.02; carbon disulfide less than 0.005; diethyl ether 0.12; ethanol 1.05; isopropanol 0.55; kerosene 0.001; methylene chloride 0.06, Solubility in water, mg/l at 25 °C: 430 (very poor), 0.04% | |

| Record name | PICLORAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18195 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PICLORAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1151 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PICLORAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1246 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Picloram | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0514.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

6.16e-07 mmHg at 95 °F (NTP, 1992), 6.0X10-16 mm Hg at 25 °C, negligible, 0.0000006 mmHg at 95 °F, (95 °F): 0.0000006 mmHg | |

| Record name | PICLORAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18195 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PICLORAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1151 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PICLORAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1246 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PICLORAM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/301 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Picloram | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0514.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

White powder, Crystalline solid, Colorless to white crystals | |

CAS No. |

1918-02-1 | |

| Record name | PICLORAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18195 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Picloram | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1918-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Picloram [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001918021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PICLORAM | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridinecarboxylic acid, 4-amino-3,5,6-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Picloram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3,5,6-trichloropyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PICLORAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7437X49DW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PICLORAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1151 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PICLORAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1246 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PICLORAM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/301 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Picolinic acid, 4-amino-3,5,6-trichloro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TJ72D288.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

392 °F (decomposes) (NTP, 1992), 218.5 °C, MP: 218-219 °C, with decomposition starting at 190 °C. Readily sublimes at 190 °C under 12 mm Hg., No melting point; decomposes at 190 °C, 392 °F (decomposes), 424 °F (Decomposes) | |

| Record name | PICLORAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18195 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PICLORAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1151 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PICLORAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1246 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PICLORAM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/301 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Picloram | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0514.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Picloram's Mechanism of Action as a Synthetic Auxin: A Technical Whitepaper

Introduction

Picloram (4-amino-3,5,6-trichloro-2-pyridinecarboxylic acid) is a potent, systemic herbicide belonging to the pyridine carboxylic acid family, first commercialized in 1963.[1] It is highly effective for the control of annual and perennial broadleaf weeds, vines, and woody plants, while most grasses exhibit resistance.[1][2] this compound functions as a synthetic auxin, mimicking the action of the primary native plant auxin, indole-3-acetic acid (IAA).[3][4] At herbicidal concentrations, it induces rapid, uncontrolled, and disorganized cell growth in susceptible plants, which disrupts normal physiological processes and ultimately leads to plant death.[1][3] This guide provides an in-depth technical overview of the molecular mechanisms underlying this compound's action, focusing on its interaction with the core auxin signaling pathway.

Core Mechanism of Action: Hijacking the Auxin Signaling Pathway

The primary mechanism of action for this compound involves its interaction with the nuclear auxin signaling pathway, which controls gene expression. This pathway is regulated by a co-receptor system involving the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of proteins and the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors.[5][6]

In the absence of auxin, Aux/IAA proteins bind to and inhibit Auxin Response Factor (ARF) transcription factors.[7] ARFs are responsible for regulating the expression of a wide array of auxin-responsive genes.[8] When this compound or a natural auxin like IAA is present, it acts as a "molecular glue," binding to a pocket in the TIR1/AFB protein and stabilizing its interaction with an Aux/IAA repressor.[5][9] The TIR1/AFB protein is a component of a larger E3 ubiquitin ligase complex called SCFTIR1/AFB (SKP1-CULLIN1-F-box).[6] The binding of the auxin-TIR1/AFB-Aux/IAA complex targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome.[1][5] The destruction of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to activate or repress the transcription of target genes, leading to a massive shift in gene expression that underlies the physiological response.[1][7]

At low concentrations, this stimulation of gene expression can lead to uncontrolled cell division and elongation.[3] However, at the high concentrations typical of herbicidal applications, the auxin signaling pathway is overstimulated, causing severe developmental abnormalities such as stem twisting, tissue swelling, and vascular system disruption, culminating in necrosis and plant death.[1][3]

Molecular Basis of Selectivity and Potency

A critical aspect of this compound's herbicidal activity is its selective and high-affinity binding to specific members of the TIR1/AFB auxin receptor family.[10] Studies in Arabidopsis thaliana have demonstrated that this compound has a significantly higher binding affinity for the AFB5 co-receptor compared to the canonical TIR1 receptor or other family members like AFB2.[10][11][12] This preference for AFB5 is also observed for other picolinate-class herbicides.[6][13] In contrast, the natural auxin IAA binds with relatively high affinity to all three receptors (TIR1, AFB2, and AFB5).[10][13] This differential binding provides a molecular explanation for this compound's potent herbicidal activity against certain plant species whose key developmental processes are regulated by AFB5-mediated pathways.[5][6] Mutant plants lacking a functional AFB5 protein show strong resistance to this compound, confirming that AFB5 is a primary target.[11][14][15]

Quantitative Binding Affinities of Auxins to TIR1/AFB Receptors

The binding affinities of various auxins to different TIR1/AFB receptors have been quantified using techniques such as Surface Plasmon Resonance (SPR). The equilibrium dissociation constant (KD) is used to measure this affinity, where a lower KD value indicates a stronger binding interaction.

| Compound | Receptor | KD (μM) |

| Indole-3-acetic acid (IAA) | TIR1 | 0.13 |

| AFB2 | 0.54 | |

| AFB5 | 0.52 | |

| This compound | TIR1 | >100 |

| AFB2 | 18.2 | |

| AFB5 | 1.3 | |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | TIR1 | 1.8 |

| AFB2 | 4.6 | |

| AFB5 | 2.1 | |

| Dicamba | TIR1 | >100 |

| AFB2 | >100 | |

| AFB5 | >100 | |

| Data sourced from BenchChem, citing "The differential binding and biological efficacy of auxin herbicides".[10] |

This data clearly illustrates this compound's selective high-affinity binding to the AFB5 receptor.[10]

Experimental Protocols

The elucidation of this compound's mechanism of action has been facilitated by several key experimental techniques.

Surface Plasmon Resonance (SPR) for Binding Affinity Analysis

SPR is a label-free technique used to measure biomolecular interactions in real-time, providing quantitative data on binding affinity (KD), and association/dissociation kinetics.[10]

Objective: To quantitatively measure the binding affinity of this compound to purified TIR1/AFB receptor proteins.[10]

Methodology:

-

Immobilization: A synthetic peptide corresponding to the conserved auxin-binding domain (Domain II) of an Aux/IAA protein (e.g., IAA7) is immobilized on the surface of an SPR sensor chip.[10][13]

-

Binding Analysis: A solution containing a purified TIR1/AFB-ASK1 protein complex (e.g., AFB5-ASK1) and a specific concentration of this compound is injected over the sensor chip surface.[10][13]

-

Detection: The binding of the this compound-AFB5-Aux/IAA peptide complex to the chip surface is monitored in real-time as a change in the SPR signal, measured in Resonance Units (RU).[10]

-

Data Analysis: Sensorgrams (plots of RU versus time) are generated for a range of this compound concentrations. These curves are then used to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).[10]

Root Elongation Bioassay

This bioassay is a common method to assess the physiological activity of auxins and auxin-like herbicides by measuring their effect on primary root growth inhibition.[5][14]

Objective: To determine the dose-response relationship of this compound's inhibitory effect on plant root growth.[5]

Methodology:

-

Seed Sterilization & Germination: Seeds of the target plant (e.g., Arabidopsis thaliana) are surface-sterilized and germinated on a standard growth medium (e.g., Murashige and Skoog - MS) in vertically oriented petri dishes.

-

Treatment: After a set period of initial growth (e.g., 4-5 days), seedlings are transferred to new MS plates containing a range of this compound concentrations (e.g., 0 nM to 1000 nM) and a solvent control.[14]

-

Incubation: The plates are incubated in a growth chamber with controlled temperature and photoperiod for several days (e.g., 4 days).[5][14]

-

Measurement: The primary root length of a statistically significant number of seedlings (e.g., 15-20) from each treatment group is measured.[5]

-

Data Analysis: The average root length for each concentration is calculated and typically expressed as a percentage of the control group's root length. This data is used to generate a dose-response curve.[5]

Gene Expression Analysis via qRT-PCR

Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the change in the expression level of specific genes in response to this compound treatment.

Objective: To quantify the induction or repression of known auxin-responsive genes (e.g., Aux/IAA family genes, GH3 genes) following this compound application.[16]

Methodology:

-

Treatment: Plant seedlings or tissues are treated with a specific concentration of this compound or a mock solution for various time points (e.g., 0, 1, 3, 6 hours).

-

RNA Extraction: Total RNA is extracted from the collected tissue samples at each time point.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

qRT-PCR: The cDNA is used as a template in a PCR reaction with primers specific to the target genes and a reference (housekeeping) gene. The reaction includes a fluorescent dye (e.g., SYBR Green) that enables real-time quantification of DNA amplification.

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the expression of the reference gene. The results show the fold-change in gene expression in this compound-treated samples compared to the control.

Conclusion

This compound exerts its potent herbicidal effects by acting as a highly effective mimic of the natural plant hormone auxin. Its mechanism of action is centered on hijacking the core TIR1/AFB-mediated signaling pathway, leading to the degradation of Aux/IAA transcriptional repressors and subsequent aberrant expression of auxin-responsive genes. A key determinant of its high potency and species selectivity is its distinct binding profile, characterized by a significantly higher affinity for the AFB5 auxin co-receptor compared to other TIR1/AFB family members. This molecular specificity results in a powerful disruption of regulated growth, causing the uncontrolled and disorganized cell proliferation that is lethal to susceptible broadleaf and woody plants. The detailed understanding of this mechanism, supported by quantitative binding data and physiological assays, provides a solid foundation for the continued study of synthetic auxins and the development of novel herbicidal technologies.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Plant Growth Regulators - Auxins - this compound Clinisciences [clinisciences.com]

- 3. invasive.org [invasive.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. benchchem.com [benchchem.com]

- 6. academic.oup.com [academic.oup.com]

- 7. labs.biology.ucsd.edu [labs.biology.ucsd.edu]

- 8. Functional Genomic Analysis of the AUXIN/INDOLE-3-ACETIC ACID Gene Family Members in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. benchchem.com [benchchem.com]

- 11. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. Auxin Perception—Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

Picloram: A Comprehensive Technical Guide to its Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picloram (4-amino-3,5,6-trichloropyridine-2-carboxylic acid) is a persistent, systemic herbicide used for the control of broadleaf weeds and woody plants.[1][2][3] As a member of the pyridine carboxylic acid family, it functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA) to induce uncontrolled and disorganized growth in susceptible species, ultimately leading to plant death.[1][2][4] This guide provides an in-depth overview of the core chemical and physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its primary signaling pathway.

Chemical and Physical Properties

The following tables summarize the key chemical and physical characteristics of this compound, providing a consolidated reference for researchers.

Table 1: General Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | 4-amino-3,5,6-trichloropyridine-2-carboxylic acid | [5] |

| CAS Number | 1918-02-1 | [5] |

| Molecular Formula | C₆H₃Cl₃N₂O₂ | [1] |

| Molecular Weight | 241.46 g/mol | [5] |

| Appearance | Colorless to white or beige crystalline solid/powder | [1][5] |

| Odor | Chlorine-like | [1] |

Table 2: Physicochemical Properties of this compound

| Property | Value(s) | Conditions | Source(s) |

| Melting Point | Decomposes at ~215-219 °C | N/A | [1][5] |

| Boiling Point | Decomposes before boiling | N/A | [6] |

| Density | ~1.81 g/cm³ | Estimated | [7][8] |

| Vapor Pressure | 6.16 x 10⁻⁷ mmHg | 35 °C | [9] |

| 8.2 x 10⁻⁵ Pa (0.082 mPa) | 35 °C | [5] | |

| Water Solubility | 430 mg/L | 25 °C | [1][5] |

| 560 mg/L | 20 °C, pH 3 | [10] | |

| pKa | 2.3 | 22-25 °C | [1][10] |

| Log Kₒw (Octanol-Water Partition Coefficient) | -1.92 | pH 7, 20 °C | [6] |

| 0.30 | N/A | [1] | |

| Soil Adsorption Coefficient (Koc) | 16 - 100 L/kg | Varies with soil type | [3][5] |

| Soil Half-life | 20 - 300 days (average 90 days) | Field conditions | [5] |

| Aqueous Photolysis Half-life | 2.6 days | Mid-summer, 40°N latitude, 25°C | [10] |

Table 3: Solubility of this compound in Organic Solvents

| Solvent | Solubility (g/L) | Temperature (°C) | Source(s) |

| Acetone | 19.8 - 23.9 | 20-25 | [1][11] |

| Methanol | 19.1 - 26.46 | 20 | [11] |

| Ethanol | 10.5 | 25 | [1] |

| Isopropanol | 5.5 | 25 | [1] |

| Dichloromethane | 0.6 | 25 | [1] |

| Benzene | 0.2 | 25 | [1] |

| n-Octanol | 4.47 | 20 | [11] |

| Kerosene | 0.01 | 25 | [1] |

Experimental Protocols

The determination of the physicochemical properties of chemical compounds like this compound is governed by standardized methodologies to ensure accuracy and reproducibility. The most widely accepted protocols are those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).[7][9]

Water Solubility Determination (OECD Guideline 105)

This protocol determines the saturation mass concentration of a substance in water at a given temperature.

-

Principle: Two primary methods are used: the Column Elution Method for substances with solubility below 10⁻² g/L and the Flask Method for those above this threshold.[12] The Flask Method is generally suitable for this compound.

-

Methodology (Flask Method):

-

An excess amount of the test substance (this compound) is added to a flask containing purified water.

-

The flask is agitated at a temperature slightly above the test temperature (e.g., 30°C) for a sufficient period (e.g., 24 hours) to allow for equilibration.[13]

-

The mixture is then cooled to the test temperature (e.g., 20°C or 25°C) and allowed to stand for at least 24 hours to achieve equilibrium and allow undissolved particles to settle.[13]

-

The aqueous phase is separated from the solid phase, typically by centrifugation or filtration.

-

The concentration of this compound in the clear aqueous solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13][14]

-

The process is repeated until at least three consecutive samples show concentrations that do not vary by more than a pre-defined percentage, indicating that equilibrium has been reached.

-

Vapor Pressure Determination (OECD Guideline 104)

This guideline describes several methods for measuring the saturation pressure above a solid or liquid substance.

-

Principle: The static method is a common approach. It involves placing the sample in a temperature-controlled container connected to a pressure monitor and a vacuum pump. The pressure of the vapor in equilibrium with the substance is measured at a constant temperature.[15][16]

-

Methodology (Static Method):

-

A sample of this compound is placed into the test apparatus.

-

The apparatus is degassed by repeatedly evacuating it and breaking the vacuum with an inert gas (e.g., nitrogen) to remove residual air.[16]

-

The entire apparatus is heated to the desired test temperature (e.g., 35°C).

-

The system is allowed to equilibrate, which is achieved when the pressure reading remains constant over time.[15]

-

The vapor pressure is recorded from the pressure monitor.

-

Measurements are taken at a minimum of two or three different temperatures to establish the vapor pressure curve.[17]

-

Octanol-Water Partition Coefficient (Log Kₒw) Determination (OECD Guideline 107 & 117)

Log Kₒw is a measure of a chemical's lipophilicity and is critical for predicting its environmental fate and bioaccumulation potential.

-

Principle: The partition coefficient (Kₒw or Pₒw) is the ratio of the equilibrium concentrations of a substance in n-octanol and water.[18] The Shake-Flask Method (OECD 107) directly measures this, while the HPLC Method (OECD 117) estimates it based on retention time.

-

Methodology (Shake-Flask Method - OECD 107):

-

Prepare mutually saturated solutions of n-octanol and water.

-

A known amount of this compound is dissolved in either the n-octanol or water phase. The concentration should not exceed 0.01 mol/L.[18]

-

The two phases are combined in a vessel at a constant temperature (e.g., 20-25°C) and shaken gently until equilibrium is reached.[19]

-

The mixture is then centrifuged to ensure complete separation of the two phases.[19]

-

The concentration of this compound in each phase (n-octanol and water) is determined using an appropriate analytical technique (e.g., HPLC-UV).[19]

-

The Kₒw is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the water phase. The logarithm (base 10) of this value is reported as Log Kₒw.

-

Visualizations

Signaling Pathway

This compound acts as a synthetic auxin, hijacking the plant's natural hormone signaling pathway. It binds preferentially to specific auxin receptors (TIR1/AFB F-box proteins, particularly AFB4 and AFB5), which stabilizes the interaction with Aux/IAA transcriptional repressors.[4][20] This complex is then targeted for degradation by the 26S proteasome, releasing Auxin Response Factor (ARF) transcription factors. The now-active ARFs induce the expression of auxin-responsive genes, leading to uncontrolled cell division and elongation, which ultimately results in the death of the plant.[2][4]

Caption: this compound-mediated auxin signaling pathway.

Experimental Workflow

The characterization of a chemical substance like this compound for herbicidal application follows a logical progression from initial synthesis to final assessment. This involves determining its fundamental properties, assessing its biological activity through bioassays, and finally evaluating its environmental behavior.

Caption: General experimental workflow for herbicide characterization.

References

- 1. This compound | C6H3Cl3N2O2 | CID 15965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. invasive.org [invasive.org]

- 3. chemicalwarehouse.com [chemicalwarehouse.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. waterquality.gov.au [waterquality.gov.au]

- 7. epa.gov [epa.gov]

- 8. researchgate.net [researchgate.net]

- 9. oecd.org [oecd.org]

- 10. Experimental methods to evaluate herbicides behavior in soil - Weed Control Journal [weedcontroljournal.org]

- 11. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 12. OECD 105 - Phytosafe [phytosafe.com]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. filab.fr [filab.fr]

- 15. consilab.de [consilab.de]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 18. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 19. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

- 20. The Arabidopsis Auxin Receptor F-Box Proteins AFB4 and AFB5 Are Required for Response to the Synthetic Auxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Environmental Fate and Mobility of Picloram: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picloram, a systemic herbicide of the pyridinecarboxylic acid class, is widely utilized for the control of broadleaf weeds in various agricultural and non-crop settings. Its persistence and mobility in the environment are critical factors influencing its potential for off-target effects and contamination of water resources. This technical guide provides an in-depth overview of the environmental fate and mobility of this compound, summarizing key quantitative data, detailing experimental protocols for its assessment, and visualizing relevant pathways and workflows.

Data Presentation

The environmental behavior of this compound is governed by a combination of degradation, sorption, and transport processes. The following tables summarize quantitative data from various studies to provide a comparative overview of its environmental persistence and mobility.

Table 1: Degradation Half-life of this compound in Soil and Water

| Matrix | Half-life (t½) (days) | Conditions | Reference |

| Soil | 1 - 13 months | Dependent on soil type, temperature, and moisture. | [1] |

| Soil | 203 (top 30 cm) - 986 (30-70 cm) | Silt loam soils in New Zealand. | [2] |

| Soil | Varies from one month to three years | Dependent on application rate, soil type, temperature, or moisture. | [3] |

| Water | 2 - 3 | Photolysis in clear, moving water. | [2] |

| Water | 6.60 - 6.63 | Dissipation in lake water under sunlight. | [4] |

| Aqueous Solution | 2.3 - 41.3 | Direct aquatic photolysis by sunlight at various depths and times of the year. | [5] |

Table 2: Soil Sorption and Leaching Potential of this compound

| Soil Parameter | Value | Unit | Significance | Reference |

| Koc | 11 - 54 | mL g⁻¹ | Low to moderate sorption potential. | [6] |

| Kf | 0.22 - 0.85 | mL g⁻¹ | Indicates weak to moderate binding to soil particles. | [6] |

| 1/n | 0.764 - 0.946 | - | Freundlich exponent indicating non-linear sorption. | [6] |

| Leaching Potential | High | - | Due to high water solubility and weak sorption. | [1] |

Experimental Protocols

Accurate assessment of this compound's environmental fate relies on standardized experimental protocols. The following sections detail the methodologies for key experiments.

Soil Sorption/Desorption: Batch Equilibrium Method

The batch equilibrium method is a common laboratory procedure to determine the extent of this compound sorption to soil particles.

-

Soil Preparation: Air-dry and sieve soil samples to a uniform particle size (e.g., <2 mm). Characterize soil properties such as pH, organic carbon content, and texture.

-

Solution Preparation: Prepare a stock solution of this compound in a background electrolyte solution (e.g., 0.01 M CaCl₂). Create a series of dilutions to cover a range of environmentally relevant concentrations.

-

Equilibration: Add a known mass of soil to centrifuge tubes. Add a specific volume of the this compound solutions to each tube. Shake the tubes for a predetermined time (e.g., 24 hours) at a constant temperature to reach equilibrium.

-

Centrifugation and Analysis: Centrifuge the tubes to separate the soil from the solution. Filter the supernatant and analyze the this compound concentration using a suitable analytical method (e.g., HPLC-UV or LC-MS).

-

Data Analysis: Calculate the amount of this compound sorbed to the soil by subtracting the equilibrium solution concentration from the initial concentration. Fit the data to sorption isotherms (e.g., Freundlich or Langmuir) to determine sorption coefficients (Kd, Koc, Kf).

-

Desorption (optional): After the sorption phase, decant the supernatant and replace it with a this compound-free background solution. Shake for the same equilibration time and analyze the this compound concentration in the solution to determine the extent of desorption.

Soil Column Leaching Study

Soil column studies simulate the movement of this compound through the soil profile under controlled laboratory conditions.

-

Column Packing: Pack PVC or stainless steel columns with the test soil to a uniform bulk density. Pre-condition the columns by slowly saturating them with a background electrolyte solution from the bottom up to avoid air entrapment.

-

Herbicide Application: Apply a known concentration and volume of this compound solution to the top of the soil column.

-

Leaching Simulation: Apply a simulated rainfall or irrigation event using a peristaltic pump or a gravity-fed system at a constant flow rate.

-

Leachate Collection: Collect the leachate from the bottom of the column in fractions at regular time intervals.

-

Analysis: Analyze the this compound concentration in each leachate fraction. After the experiment, the soil column can be sectioned, and the this compound concentration in each soil segment can be determined to create a depth profile of the herbicide.

-

Data Analysis: Construct a breakthrough curve by plotting the relative this compound concentration in the leachate (C/C₀) against the cumulative volume of leachate collected. This curve provides information on the mobility and retardation of this compound in the soil.

Degradation Study: Aerobic Soil Metabolism

This protocol is designed to determine the rate and pathway of this compound degradation in soil under aerobic conditions.

-

Soil Treatment: Treat fresh soil samples with a known concentration of this compound. Adjust the soil moisture to a specific level (e.g., 50-75% of field capacity).

-

Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C). Maintain aerobic conditions by ensuring adequate air exchange.

-

Sampling: At predetermined time intervals, collect replicate soil samples.

-

Extraction: Extract this compound and its potential metabolites from the soil samples using an appropriate solvent system.

-

Analysis: Analyze the extracts using analytical techniques such as HPLC or LC-MS/MS to quantify the parent compound and identify and quantify any major degradation products.

-

Data Analysis: Plot the concentration of this compound over time and fit the data to a kinetic model (e.g., first-order kinetics) to calculate the degradation half-life (DT₅₀).

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key processes related to the environmental fate of this compound.

Caption: Proposed microbial degradation pathway of this compound.

Caption: Workflow for a soil sorption batch equilibrium experiment.

Caption: Workflow for a soil column leaching study.

References

- 1. Systematic Handling of Environmental Fate Data for Model Development—Illustrated for the Case of Biodegradation Half-Life Data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. invasive.org [invasive.org]

- 3. Evaluating the degradation of the herbicides this compound and 2,4-D in a compartmentalized reactive biobarrier with internal liquid recirculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. asiapharmaceutics.info [asiapharmaceutics.info]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Picloram's Collateral Damage: A Toxicological Guide for Non-Target Species

An in-depth analysis of the unintended toxicological effects of the herbicide picloram on a range of non-target organisms, providing critical data and experimental insights for researchers, scientists, and drug development professionals.

Introduction

This compound, a systemic herbicide belonging to the pyridine carboxylic acid family, is widely utilized for the management of broadleaf weeds, woody plants, and vines in various agricultural, forestry, and industrial settings.[1] Its mode of action in target plants is as a synthetic auxin, mimicking the plant growth hormone indole-3-acetic acid, which leads to uncontrolled and disorganized growth, ultimately resulting in plant death.[1][2] While effective in its intended purpose, the persistence and mobility of this compound in the environment raise significant concerns about its toxicological impact on non-target organisms.[1][3] This technical guide provides a comprehensive overview of the toxicological effects of this compound on a variety of non-target species, presenting quantitative data, detailing experimental methodologies, and visualizing key processes to facilitate a deeper understanding of its environmental and health implications.

Quantitative Toxicological Data

The following tables summarize the acute and chronic toxicity of this compound to a range of non-target organisms. The data is compiled from various studies and presented to allow for easy comparison across different species and exposure routes.

Table 1: Mammalian Toxicity of this compound

| Species | Test Type | Endpoint | Value (mg/kg) | Reference |

| Rat | Acute Oral | LD50 | >5,000 - 8,200 | [1][4] |

| Mouse | Acute Oral | LD50 | 2,000 - 4,000 | [4] |

| Rabbit | Acute Oral | LD50 | ~2,000 | [4] |

| Rabbit | Acute Dermal | LD50 | >4,000 | [4] |

| Rat | Inhalation (4-hour) | LC50 | >0.35 mg/L | [4] |

| Rat | 2-year Chronic Dietary | NOAEL | 20 | [5] |

| Rat | Multi-generational | NOAEL | ~180 mg/kg/day | [4] |

Table 2: Avian Toxicity of this compound

| Species | Test Type | Endpoint | Value (mg/kg) | Reference |

| Mallard Duck | Acute Oral | LD50 | >2,510 | [3] |

| Bobwhite Quail | Acute Oral | LD50 | >5,000 | [3] |

| Pheasant | Acute Oral | LD50 | >2,000 | [4] |

| Chicken | Acute Oral | LD50 | >6,000 | [4] |

Table 3: Aquatic Toxicity of this compound

| Species | Test Type (Duration) | Endpoint | Value (mg/L) | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | Acute (96-hour) | LC50 | 19.3 | [1][4] |

| Rainbow Trout (Oncorhynchus mykiss) | Acute (96-hour) | ALC50 | 36 | [6] |

| Bluegill Sunfish (Lepomis macrochirus) | Acute (96-hour) | LC50 | 14.5 | [1][4] |

| Fathead Minnow (Pimephales promelas) | Acute (96-hour) | LC50 | 55 | [1][4] |

| Channel Catfish (Ictalurus punctatus) | Acute (96-hour) | LC50 | 1.4 (isooctyl ester) | [4] |

| Bull Trout (Salvelinus confluentus) | Chronic (30-day) | MATC (growth) | 0.80 | [6] |

| Rainbow Trout (Oncorhynchus mykiss) | Chronic (30-day) | MATC (growth) | 1.67 | [6] |

| Daphnia magna (Water Flea) | Acute (48-hour) | LC50 | 50 | [1] |

| Daphnia magna (Water Flea) | Acute (48-hour) | LC50 | 68.3 | [3] |

| Gammarus lacustris (Crustacean) | Acute (96-hour) | LC50 | 27 | [4] |

Table 4: Effects on Soil Microorganisms

| Microorganism | Effect | Concentration | Reference |

| Pseudomonas fluorescens | Growth Inhibition (28.8%) | Not specified | [3] |

| Erwinia carotovora | No effect | Not specified | [3] |

| Bacillus sp. | No effect | Not specified | [3] |

| Red Latosol Soil Microflora | Decreased thermal effect | > 20.89 µg/g soil | [7] |

Experimental Protocols

Detailed experimental protocols for toxicological studies of this compound are often based on internationally recognized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Aquatic Toxicity Testing (Fish Acute Toxicity Test - OECD TG 203)

The acute toxicity of this compound to fish is typically determined using a 96-hour static, semi-static, or flow-through test.[8]

-

Test Organisms: Commonly used species include rainbow trout (Oncorhynchus mykiss), bluegill sunfish (Lepomis macrochirus), and fathead minnow (Pimephales promelas).[1][4] The fish are obtained from laboratory cultures or certified suppliers and are acclimated to the test conditions for a specified period.[8]

-

Test Conditions: The test is conducted in glass vessels containing reconstituted or natural water of known quality. Water temperature, pH, dissolved oxygen, and hardness are maintained within narrow limits. A 16-hour light and 8-hour dark photoperiod is typically used.

-

Exposure: Fish are exposed to a range of this compound concentrations, usually in a geometric series, plus a control group with no this compound. The concentrations are verified by analytical methods such as high-performance liquid chromatography (HPLC).[9]

-

Endpoints: Mortality and sublethal effects (e.g., loss of equilibrium, abnormal swimming behavior) are observed and recorded at 24, 48, 72, and 96 hours.[8] The primary endpoint is the LC50, the concentration that is lethal to 50% of the test organisms, which is calculated using statistical methods such as probit analysis.[8]

Avian Acute Oral Toxicity Test (OCSPP 850.2100)

This test is designed to determine the acute oral toxicity of a substance to birds.[10]

-

Test Organisms: Common test species include mallard ducks and bobwhite quail.[3] The birds are typically young adults and are acclimated to the test environment.

-

Procedure: A single oral dose of this compound is administered to the birds, usually via gavage or capsule.[10] The birds are fasted before dosing to ensure complete absorption.[11] A control group receives a sham dose.

-

Observation: The birds are observed for mortality and signs of toxicity for at least 14 days after dosing.[10] Body weight and food consumption are monitored.

-

Endpoint: The LD50, the dose that is lethal to 50% of the test birds, is calculated.[10]

Chronic Toxicity and Reproductive Studies in Mammals

Chronic toxicity and reproductive studies in mammals, typically rats, involve long-term exposure to this compound through the diet.

-

Test Organisms: Laboratory rats are commonly used.

-

Procedure: The animals are fed diets containing various concentrations of this compound for an extended period, such as two years for chronic toxicity or across multiple generations for reproductive studies.[4]

-

Endpoints: A wide range of endpoints are evaluated, including mortality, clinical signs of toxicity, body weight, food consumption, hematology, clinical chemistry, and histopathology of various organs.[4] For reproductive studies, fertility, gestation, litter size, and offspring viability and development are assessed.[4] The No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) are determined.

Visualizing Experimental Workflows and Toxicological Pathways

Generalized Aquatic Toxicity Testing Workflow

The following diagram illustrates a typical workflow for an acute aquatic toxicity test, such as the OECD TG 203 for fish.

References

- 1. invasive.org [invasive.org]

- 2. This compound (Ref: X 159868) [sitem.herts.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 5. scribd.com [scribd.com]

- 6. An ecological risk assessment of the acute and chronic toxicity of the herbicide this compound to the threatened bull trout (Salvelinus confluentus) and the rainbow trout (Onchorhyncus mykiss) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aquatic toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 8. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 9. waves-vagues.dfo-mpo.gc.ca [waves-vagues.dfo-mpo.gc.ca]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. epa.gov [epa.gov]

picloram persistence and half-life in different soil types

An In-depth Technical Guide on Picloram Persistence and Half-Life in Different Soil Types

Introduction

This compound (4-amino-3,5,6-trichloropyridine-2-carboxylic acid) is a systemic herbicide used for controlling broadleaf weeds, vines, and woody plants.[1] Its mode of action is as a synthetic auxin mimic, causing disorganized and uncontrolled growth in susceptible species.[1] A key environmental characteristic of this compound is its notable persistence and mobility in soil.[1] The half-life of this compound can vary dramatically, from as short as one month to several years, depending on a complex interplay of soil properties and environmental conditions.[1][2] This persistence raises concerns about its potential for off-target damage and groundwater contamination.[1][2]

This guide provides a technical overview of this compound's persistence in various soil environments, summarizes quantitative half-life data, details common experimental protocols for its study, and visualizes the key factors influencing its degradation.

Factors Influencing this compound Persistence

The persistence of this compound in the soil is not intrinsic to the compound alone but is heavily influenced by several interconnected factors:

-

Microbial Degradation: This is the primary pathway for this compound degradation in soils.[1][3] Conditions that foster high microbial activity, such as elevated soil moisture and temperature, accelerate its breakdown.[1][4]

-

Soil Properties:

-

Organic Matter: Higher organic content can increase the adsorption of this compound, reducing its availability for microbial degradation and leaching.[1][5]

-

Soil Texture: Heavy-textured soils, in conjunction with high organic matter, tend to retain this compound in the upper soil layers.[1] However, unlike many other herbicides, clay content alone does not significantly affect this compound's adsorption capacity.[1]

-

pH: Lower soil pH can increase the adsorption of this compound.[1] As a weak acid with a pKa of 3.6, it has a low absorptive capacity in most soils with a pH above 4, making it more mobile.[2]

-

-

Photodegradation: this compound is susceptible to degradation by sunlight when exposed on the soil surface or in aqueous solutions.[1][6] One study reported 15% degradation after one week of exposure on a soil surface.[1]

-

Environmental Conditions:

-

Temperature and Moisture: Optimal conditions of heat and moisture can lead to a half-life as short as 30 days.[2] Conversely, cooler conditions significantly slow decomposition, with half-lives extending to 400 days or more.[2]

-

Leaching: Due to its high water solubility (430 mg/L) and low adsorption to many soil types, this compound is highly mobile and can leach into the soil profile, potentially reaching groundwater.[1][2][4]

-

Quantitative Data: this compound Half-Life in Soil

The rate of this compound degradation varies with time, making direct comparisons of half-life values challenging.[1] Half-life calculations based on measurements taken shortly after application are often shorter than those calculated from data collected several months later.[1] The following table summarizes available data on this compound's half-life under various conditions.

| Soil Type/Condition | Half-Life (DT₅₀) in Days | Organic Matter (%) | pH | Temperature (°C) | Moisture/Rainfall | Source |

| General Range (Field) | 30 to >1095 (1 month to 3+ years) | Variable | Variable | Variable | Variable | [1] |

| Typical (Lab at 20°C) | 23 | Not Specified | Not Specified | 20 | Aerobic | [7] |

| Cooler Canadian Conditions | Up to 400 | Variable | Variable | Cool | Variable | [2] |

| Optimal Conditions | ~30 | Variable | Variable | Warm | Moist | [2] |

| Silt Loam (Top 30 cm) | 203 (estimated via model) | Not Specified | Not Specified | Not Specified | Not Specified | [1] |

| Silt Loam (30-70 cm depth) | 986 (estimated via model) | Not Specified | Not Specified | Not Specified | Not Specified | [1] |

| Mineral Soil (Forested) | ~28 (4 weeks) | Not Specified | Not Specified | Not Specified | High Rainfall Zone | |

| Clay Soil (Montmorillonitic) | >220 (7.4 months for >90% dissipation) | 4.9 | 7.9 | Not Specified | Variable | [8] |

| Oxisol (with Brachiaria brizantha) | Reduced half-life compared to uncultivated soil | Not Specified | Not Specified | Not Specified | Not Specified | [9] |

Experimental Protocols

Determining the persistence and half-life of this compound involves meticulous laboratory and field studies. The methodologies cited generally follow a consistent workflow, from sample preparation to residue analysis.

1. Soil Sample Collection and Preparation:

-

Field experiments are established on specific soil types (e.g., montmorillonitic clay, oxisol).[8][9]

-

This compound is applied at known rates.[8]

-

Soil samples are collected from different depths (e.g., 0-15 cm, 15-30 cm) at predetermined time intervals after application (e.g., 2, 16, 30, 44, 58 days, up to several months or years).[8][9]

-

Collected samples are typically air-dried and stored frozen (e.g., at -20°C) prior to analysis to halt microbial activity.[9]

2. Residue Analysis: Two primary methods are employed for quantifying this compound residues:

-

Chromatography: High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector is a common and precise method.[9] This involves extracting this compound from the soil samples using appropriate solvents, followed by chromatographic separation and quantification. The detection limits for this compound in soil using HPLC can be as low as 10 parts per billion (ppb).[6]

-

Bioassay: This method uses the phytotoxic effects of this compound on sensitive indicator plants to estimate its concentration. Soybeans or lentils are frequently used.[6][8] Soil samples with unknown this compound concentrations are placed in pots, and indicator plants are grown. The degree of growth inhibition or injury is compared to that of plants grown in soils with a known standard concentration series of this compound.[8]

3. Data Analysis:

-

The concentration of this compound measured at different time points is used to calculate its dissipation rate.

-

Kinetic models (e.g., first-order kinetics) are applied to the dissipation data to determine the half-life (DT₅₀), which is the time required for the initial concentration of the herbicide to decrease by 50%.[8][9]

Visualizations

References

- 1. invasive.org [invasive.org]

- 2. Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – this compound - Canada.ca [canada.ca]

- 3. researchgate.net [researchgate.net]

- 4. publications.iarc.who.int [publications.iarc.who.int]

- 5. ars.usda.gov [ars.usda.gov]

- 6. waves-vagues.dfo-mpo.gc.ca [waves-vagues.dfo-mpo.gc.ca]

- 7. This compound (Ref: X 159868) [sitem.herts.ac.uk]

- 8. era.dpi.qld.gov.au [era.dpi.qld.gov.au]

- 9. researchgate.net [researchgate.net]

solubility and dissociation constant of picloram acid and salts

An In-depth Technical Guide on the Solubility and Dissociation Constant of Picloram Acid and Salts

Introduction

This compound (4-amino-3,5,6-trichloropyridine-2-carboxylic acid) is a persistent, systemic herbicide effective for controlling a wide range of broadleaf weeds, vines, and woody plants.[1][2] Its efficacy and environmental fate—particularly its mobility in soil and water—are profoundly influenced by its physicochemical properties.[1][3] Two of the most critical parameters governing its behavior are its acid dissociation constant (pKa) and the solubility of both its acidic form and its various salt formulations.

This guide provides a detailed overview of these properties, presenting quantitative data, experimental methodologies for their determination, and a logical representation of the acid-base equilibrium. The information is intended for researchers, environmental scientists, and professionals involved in the development and assessment of agricultural chemicals.

Dissociation Constant (pKa) of this compound Acid

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, the pKa value indicates the pH at which the protonated (acidic) and deprotonated (anionic) forms are present in equal concentrations. With a pKa of approximately 2.3, this compound is considered a relatively strong acid.[3][4][5] This low pKa value signifies that in most environmental and biological systems (typically pH 5 to 9), this compound will exist almost entirely in its anionic form.[3][4] This anionic form is more water-soluble and less likely to adsorb to soil particles compared to the neutral form, contributing to its high mobility and potential for leaching.[1][3][4]

| Parameter | Value | Temperature | Source(s) |

| pKa of this compound Acid | 2.3 | 22 °C | [3][4][5] |

| 1.8 | 25 °C | [2] |

Experimental Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard and accurate method for determining the pKa of weak acids and bases.[6][7][8] The procedure involves titrating a solution of the compound with a standardized solution of a strong base while monitoring the pH.

1. Preparation and Setup:

-

A precise amount of this compound acid is dissolved in a suitable solvent, often a co-solvent mixture like acetonitrile/water or methanol/water, especially for compounds with limited water solubility.[7][9]

-

The solution is placed in a temperature-controlled vessel, typically at 25 °C.[7][9]

-

A calibrated pH electrode connected to a potentiometer is immersed in the solution.[10]

-

The system is placed on a magnetic stirrer to ensure homogeneity.[10]

2. Titration:

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the this compound solution in small, precise increments using a burette.[10]

-

After each addition of the titrant, the solution is allowed to reach equilibrium, and the corresponding pH is recorded.[10]

3. Data Analysis:

-

The collected data (volume of titrant added vs. pH) is plotted to generate a titration curve.

-

The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base. This point corresponds to the inflection point on the first derivative of the titration curve.[6]

-

Specialized software can be used to fit the titration data and calculate a precise pKa value.[9]

Visualization of this compound Acid-Base Equilibrium

The following diagram illustrates the dissociation of this compound acid into its conjugate base (anion) and a proton, an equilibrium governed by its pKa.

Solubility of this compound Acid and its Salts

The solubility of this compound is highly dependent on its chemical form (acid vs. salt) and the properties of the solvent, such as pH. This compound acid has low water solubility, while its salts, such as potassium this compound and tri-iso-propanolamine this compound, are highly soluble in water.[3][5] This is a key reason why commercial formulations often use the salt form to facilitate its application as a soluble concentrate.[5][11] The isooctyl ester form, in contrast, has very low water solubility.[3]

Quantitative Solubility Data

| Compound | Solvent | Temperature | Solubility | Source(s) |

| This compound Acid | Water | 25 °C | 430 mg/L | [1][11][12] |

| Water | 20 °C | 488 mg/L (at pH 7) | [2] | |

| Water | 20 °C | 520 - 560 mg/L | [3][5] | |

| Acetone | 25 °C | 19,800 mg/L | [12] | |

| Ethanol | 25 °C | 10,500 mg/L | [12] | |

| Isopropanol | 25 °C | 5,500 mg/L | [12] | |

| Dichloromethane | 25 °C | 600 mg/L | [12] | |

| This compound Potassium Salt | Water | 20 °C | 530,000 mg/L (458,000 mg/L as a.e.) | [5] |

| Water | 20 °C | 740,000 mg/L | [3] | |

| This compound Tri-iso-propanolamine Salt | Water | 20 °C | >675,000 mg/L (>377,000 mg/L as a.e.) | [5] |

| This compound Isooctyl Ester | Water | Not Stated | 0.23 mg/L | [3] |